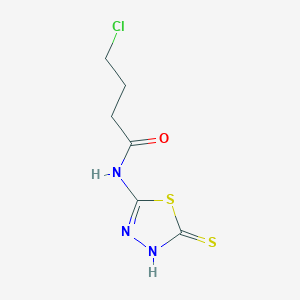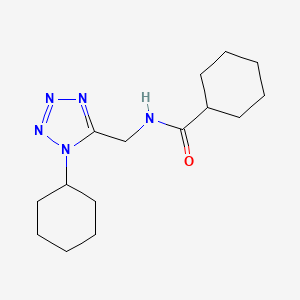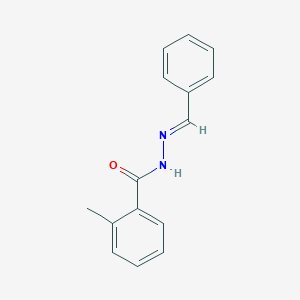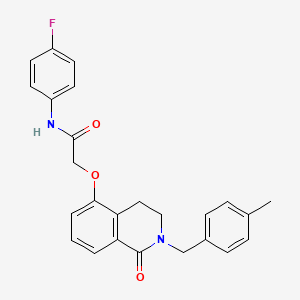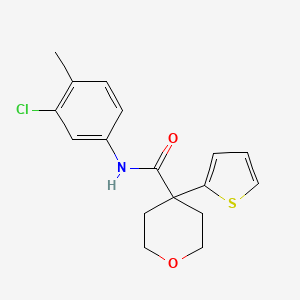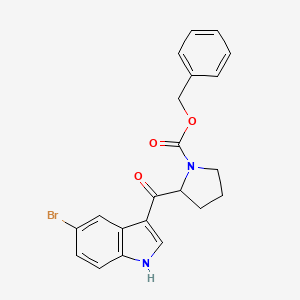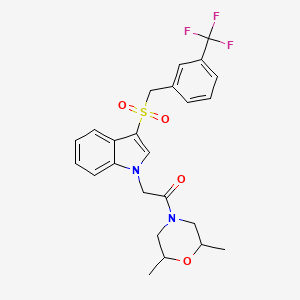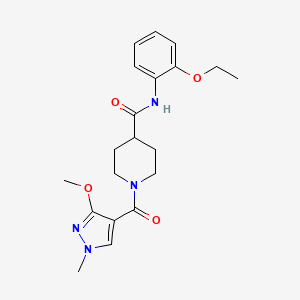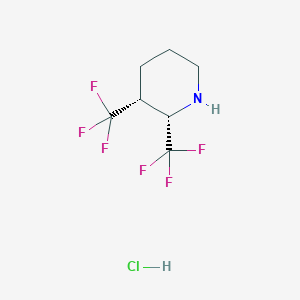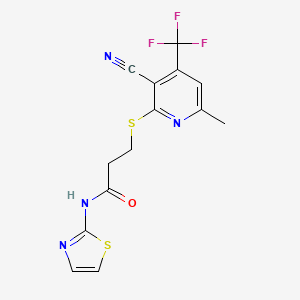
(E)-4-(4-hydroxystyryl)-2,6-diphenyl-2H-pyran-2-ylium tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(4-hydroxystyryl)-2,6-diphenyl-2H-pyran-2-ylium tetrafluoroborate is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyran ring substituted with hydroxystyryl and diphenyl groups, and it is stabilized by a tetrafluoroborate counterion. Its distinct structure makes it a subject of interest in organic chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-hydroxystyryl)-2,6-diphenyl-2H-pyran-2-ylium tetrafluoroborate typically involves a multi-step process:
Formation of the Pyran Ring: The initial step often involves the condensation of benzaldehyde derivatives with acetophenone derivatives in the presence of a base to form the pyran ring.
Styryl Group Introduction: The hydroxystyryl group is introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the styryl moiety.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
(E)-4-(4-hydroxystyryl)-2,6-diphenyl-2H-pyran-2-ylium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyran ring and styryl group can be reduced under suitable conditions.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the pyran ring can lead to a fully saturated ring structure.
科学研究应用
(E)-4-(4-hydroxystyryl)-2,6-diphenyl-2H-pyran-2-ylium tetrafluoroborate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its fluorescent properties make it useful in bioimaging and as a probe in biological assays.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
作用机制
The mechanism by which (E)-4-(4-hydroxystyryl)-2,6-diphenyl-2H-pyran-2-ylium tetrafluoroborate exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it may interact with proteins or nucleic acids, altering their function. The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths, which is useful in imaging applications.
相似化合物的比较
Similar Compounds
- (E)-4-(4-hydroxystyryl)-2,6-diphenyl-2H-pyran-2-ylium chloride
- (E)-4-(4-hydroxystyryl)-2,6-diphenyl-2H-pyran-2-ylium bromide
Uniqueness
Compared to its chloride and bromide counterparts, the tetrafluoroborate variant offers enhanced stability and solubility in organic solvents. This makes it more suitable for certain applications, particularly in materials science and industrial processes.
属性
CAS 编号 |
1572034-62-8 |
|---|---|
分子式 |
C25H19BF4O2 |
分子量 |
438.23 |
IUPAC 名称 |
4-[(E)-2-(2,6-diphenylpyrylium-4-yl)ethenyl]phenol;tetrafluoroborate |
InChI |
InChI=1S/C25H18O2.BF4/c26-23-15-13-19(14-16-23)11-12-20-17-24(21-7-3-1-4-8-21)27-25(18-20)22-9-5-2-6-10-22;2-1(3,4)5/h1-18H;/q;-1/p+1/b12-11+; |
InChI 键 |
AAFJMHQAOUYRDE-CALJPSDSSA-O |
SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=CC(=[O+]2)C3=CC=CC=C3)C=CC4=CC=C(C=C4)O |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(2-fluorophenyl)-1,7-dimethyl-3-(2-methylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2562745.png)
![8,8-Difluoro-6-methyl-2,6-diazaspiro[3.4]octan-7-one;2,2,2-trifluoroacetic acid](/img/structure/B2562746.png)
![2-Chloro-N-[[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl]acetamide](/img/structure/B2562747.png)
![5-(3-methoxypropyl)-2-phenyl-N-[2-[6-(pyrrolidin-1-ylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]-1,3-thiazole-4-carboxamide;hydrochloride](/img/structure/B2562750.png)
